molecular formula C15H10F2N2O B2717873 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone CAS No. 672951-08-5

2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone

Cat. No.: B2717873
CAS No.: 672951-08-5
M. Wt: 272.255
InChI Key: WPGDZPROSYIBSP-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone is an organic compound that belongs to the phthalazinone family This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents to form the desired phthalazinone structure. One common method involves the condensation of 2,4-difluorobenzaldehyde with hydrazine hydrate, followed by cyclization to form the phthalazinone core. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone is unique due to its specific phthalazinone core, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a methyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c1-9-11-4-2-3-5-12(11)15(20)19(18-9)14-7-6-10(16)8-13(14)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDZPROSYIBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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